

# Spectroscopic Profile of 2,5-dipropylfuran: A Technical Guide

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Compound of Interest		
Compound Name:	2,5-Dipropylfuran	
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#### Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2,5-dipropylfuran**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established computational models and spectral databases. These predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are intended to serve as a valuable reference for researchers, scientists, and professionals in drug development and chemical synthesis. The guide also outlines detailed, standardized experimental protocols for acquiring such spectra, offering a framework for the empirical validation of the predicted data.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2,5-dipropylfuran**. These values have been generated using computational algorithms and are intended to approximate the results that would be obtained from experimental analysis.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

The predicted <sup>1</sup>H NMR spectrum of **2,5-dipropylfuran** in a standard deuterated solvent like CDCl<sub>3</sub> would exhibit distinct signals corresponding to the different types of protons in the molecule.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 5.85	S	2H	Furan ring protons (H3, H4)
~ 2.50	t	4H	Methylene protons adjacent to the furan ring (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
~ 1.65	sextet	4H	Methylene protons (- CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
~ 0.95	t	6H	Methyl protons (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The predicted <sup>13</sup>C NMR spectrum provides information on the carbon framework of **2,5-dipropylfuran**.

Chemical Shift (ppm)	Assignment
~ 155.0	Furan ring carbons attached to propyl groups (C2, C5)
~ 105.0	Furan ring carbons (C3, C4)
~ 28.0	Methylene carbons adjacent to the furan ring (- CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
~ 22.5	Methylene carbons (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> )
~ 14.0	Methyl carbons (-CH2-CH2-CH3)

#### IR (Infrared) Spectroscopy Data

The predicted infrared spectrum highlights the characteristic vibrational frequencies of the functional groups present in **2,5-dipropylfuran**.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100	Medium	=C-H stretch (furan ring)
~ 2960-2850	Strong	C-H stretch (propyl chains)
~ 1590	Medium	C=C stretch (furan ring)
~ 1465	Medium	C-H bend (propyl chains)
~ 1020	Strong	C-O-C stretch (furan ring)

#### MS (Mass Spectrometry) Data

The predicted mass spectrum for **2,5-dipropylfuran** will show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of **2,5-dipropylfuran** ( $C_{10}H_{16}O$ ) is 152.23 g/mol .

m/z	Relative Intensity	Assignment
152	High	[M] <sup>+</sup> (Molecular ion)
123	Medium	[M - C₂H₅] <sup>+</sup> (Loss of an ethyl group)
109	Medium	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of a propyl group)
81	High	[C₅H₅O] <sup>+</sup> (Furan ring with one methylene group)

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be adapted for the specific analysis of **2,5-dipropylfuran**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:



- Dissolve approximately 5-10 mg of the purified 2,5-dipropylfuran sample in about 0.6-0.7
  mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
- Transfer the solution to a standard 5 mm NMR tube.
- Cap the NMR tube securely.
- ¹H NMR Spectroscopy:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, optimizing for resolution and peak shape.
  - Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
- ¹³C NMR Spectroscopy:
  - Following <sup>1</sup>H NMR acquisition, switch the spectrometer to the <sup>13</sup>C nucleus frequency.
  - Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire the spectrum.
    This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the low natural abundance of <sup>13</sup>C.



- Process the data similarly to the <sup>1</sup>H spectrum. The solvent signal can be used for chemical shift referencing (e.g., CDCl<sub>3</sub> at 77.16 ppm).
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation (Neat Liquid):
  - Place a single drop of liquid 2,5-dipropylfuran directly onto the surface of a salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top of the first to create a thin liquid film.
  - Carefully place the salt plates into the spectrometer's sample holder.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
  - Place the sample in the instrument.
  - Acquire the sample spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- 3. Mass Spectrometry (MS)
- Sample Introduction and Ionization (Electron Ionization EI):
  - Introduce a small amount of the volatile liquid sample into the mass spectrometer, often
    via a direct insertion probe or through a gas chromatograph (GC-MS).
  - The sample is vaporized in a high vacuum.
  - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

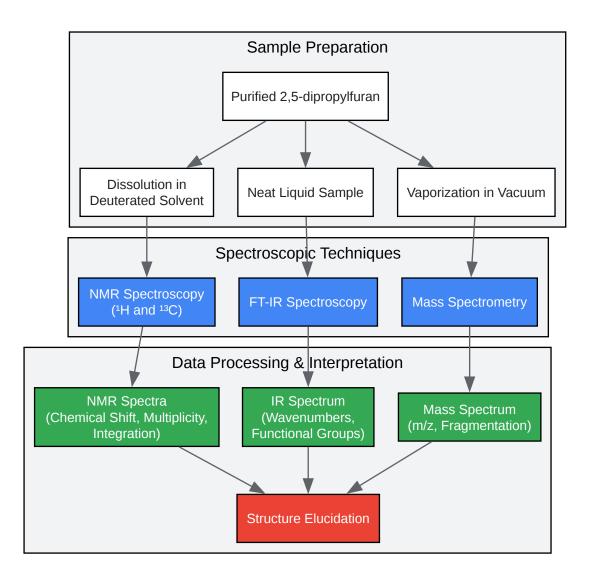


- · Mass Analysis and Detection:
  - The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - A detector records the abundance of each ion.
  - The resulting mass spectrum is a plot of relative intensity versus m/z.

### **Visualizations**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as **2,5-dipropylfuran**.





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